molecular formula C16H15NO4 B586684 rac 1-Hydroxy Ketorolac Methyl Ester-d3 CAS No. 1794752-29-6

rac 1-Hydroxy Ketorolac Methyl Ester-d3

Cat. No.: B586684
CAS No.: 1794752-29-6
M. Wt: 288.317
InChI Key: BVOPXASBFYEPRL-FIBGUPNXSA-N
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Description

rac 1-Hydroxy Ketorolac Methyl Ester-d3: is a deuterated derivative of rac 1-Hydroxy Ketorolac Methyl Ester. It is a labeled analogue used primarily in scientific research. The compound has a molecular formula of C16H12D3NO4 and a molecular weight of 288.31 . It is often utilized in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacokinetic Studies

Stable isotopes like rac 1-Hydroxy Ketorolac Methyl Ester-d3 are crucial in pharmacokinetic studies. They allow researchers to track the metabolism and distribution of the drug within biological systems without altering its chemical behavior. This capability is essential for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy.

Key Applications:

  • Metabolism Tracking : Researchers utilize this compound to monitor how the drug is processed in the body, identifying metabolic pathways and potential interactions with other substances.
  • Bioavailability Assessment : By using stable isotopes, scientists can determine the bioavailability of Ketorolac in various formulations, aiding in the development of more effective delivery systems.

Cancer Research

Recent studies have highlighted the potential of Ketorolac and its derivatives in oncology. Specifically, this compound has been investigated for its effects on cancer cell signaling pathways.

Case Study Insights:

  • Inhibition of Tumor Growth : Research indicates that Ketorolac can inhibit Rac-1 and Cdc42 signaling pathways, which are crucial for cell proliferation and metastasis in renal cell carcinoma (RCC). In xenograft models, Ketorolac demonstrated significant tumor growth inhibition when administered alone or in combination with other therapies .
  • Mechanism of Action : The compound acts as a Par-4 secretagogue, leading to modulation of tumor suppressor pathways. This mechanism has been shown to enhance apoptosis in cancer cells, providing a dual role as both an anti-inflammatory agent and a potential anticancer therapy .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
PharmacokineticsEnables tracking of drug metabolism and bioavailability assessments
Cancer Signaling PathwaysInhibits Rac-1/Cdc42 pathways; reduces tumor growth in RCC models
Mechanism of ActionInduces Par-4 expression; enhances apoptosis in cancer cells
Combination Therapy PotentialShows promise when used with other anticancer agents like Sunitinib

Implications for Drug Development

The unique properties of this compound facilitate its use in drug development processes. Its ability to serve as a tracer in metabolic studies allows for more accurate predictions about how new formulations will behave in clinical settings.

Future Directions:

  • Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to evaluate the efficacy and safety of this compound in cancer treatment.
  • Combination Therapies : Exploring its use alongside existing cancer therapies could lead to improved treatment outcomes for patients with resistant forms of cancer.

Mechanism of Action

The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.

Comparison with Similar Compounds

  • rac 1-Hydroxy Ketorolac Methyl Ester
  • Ketorolac
  • 4-Hydroxy Ketorolac
  • 1-Keto Ketorolac
  • rac Ketorolac-d4
  • Ketorolac-d5

Uniqueness: rac 1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements in research applications. This makes it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways.

Properties

CAS No.

1794752-29-6

Molecular Formula

C16H15NO4

Molecular Weight

288.317

IUPAC Name

trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3

InChI Key

BVOPXASBFYEPRL-FIBGUPNXSA-N

SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O

Synonyms

5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3;  Ketorolac Impurity G-d3; 

Origin of Product

United States

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